Deoxydonepezil is a chemical compound related to donepezil, which is primarily used in the treatment of Alzheimer's disease. It is classified as an impurity of donepezil, specifically known as 1-Benzyl-4-[(5,6-dimethoxyindan-2-yl)methyl]piperidine with the CAS number 844694-84-4. This compound is significant in pharmaceutical applications, particularly in quality control and analytical studies during the production of donepezil formulations .
Deoxydonepezil is derived from donepezil, a reversible inhibitor of acetylcholinesterase that enhances cholinergic function by increasing the concentration of acetylcholine in the brain. The compound is categorized under impurities and is often analyzed for its presence during the manufacturing process of donepezil to ensure product quality and compliance with regulatory standards .
The synthesis of deoxydonepezil typically involves several steps that modify the structure of donepezil. One notable method employs eco-friendly synthetic pathways that utilize alternative energy sources, such as microwave and ultrasound assistance, to enhance reaction efficiency. For instance, a regioselective aldol condensation between indanones and piperidine derivatives has been reported, resulting in improved yields under mild conditions .
The synthesis process may include:
Deoxydonepezil participates in various chemical reactions primarily focused on its role as an impurity in donepezil formulations. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify its presence during quality control processes. The reactions often involve:
The mechanism of action for deoxydonepezil is closely linked to that of donepezil. As an acetylcholinesterase inhibitor, it works by preventing the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft, which is crucial for cognitive function. The detailed process involves:
Deoxydonepezil exhibits several notable physical and chemical properties:
Relevant analytical data includes:
Deoxydonepezil serves multiple roles in scientific research and pharmaceutical development:
Deoxydonepezil (systematic name: 4-[(2,3-Dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)piperidine hydrochloride) is structurally characterized by the absence of the carbonyl group present in donepezil, featuring a fully saturated indane ring system instead of the indanone moiety. This modification results in a tetrahedral carbon at the former carbonyl position (C1), introducing a chiral center that necessitates consideration of stereoisomers during synthesis [2] [7]. The molecular framework comprises two primary pharmacophoric units: a 5,6-dimethoxy-2,3-dihydro-1H-indene scaffold linked via a methylene bridge to an N-benzylpiperidine subunit. The hydrochloride salt form (CAS 1034439-57-0) exhibits a molecular formula of C₂₄H₃₁NO₂•HCl and a molecular weight of 401.97 g/mol [4] [8].
Table 1: Core Structural Features of Deoxydonepezil
Structural Component | Chemical Significance |
---|---|
Dimethoxyindane moiety | Hydrophobic region influencing AChE binding affinity |
Methylene linker (-CH₂-) | Connects indane and piperidine systems; provides conformational flexibility |
N-Benzylpiperidine | Cationic center for interaction with AChE catalytic anionic site (CAS) |
Chiral center at C1 | Potential for (R)- and (S)-enantiomers; typically synthesized as racemate |
Isomeric variants primarily arise from two sources: stereochemistry at the indane C1 position and potential regioisomers during synthesis if methoxy group positioning differs (e.g., 5,6- vs 6,7-dimethoxy substitution). However, the 5,6-dimethoxy configuration is pharmacologically relevant due to its structural similarity to donepezil’s active metabolite [7] [8].
Two principal synthetic routes dominate deoxydonepezil production:
Reductive Alkylation Pathway:This method involves nucleophilic addition of 5,6-dimethoxy-2,3-dihydro-1H-indene to 1-benzyl-4-formylpiperidine, followed by in situ reduction. Catalytic hydrogenation (Pd/C, H₂, 50-60 psi) in methanol or ethanol solvents yields the saturated methylene bridge. The reaction typically proceeds at 25-30°C for 12-15 hours, achieving approximately 85% yield after hydrochloride salt crystallization [1].
Aldol Condensation-Reduction Sequence:An alternative approach first constructs the unsaturated precursor via aldol condensation between 5,6-dimethoxy-1-indanone and N-benzylpiperidine-4-carbaldehyde. Ultrasound-assisted condensation using Amberlyst A-26 resin as a recyclable heterogeneous catalyst in methanol (45-50°C, 2-3 hours) achieves 56-64% yields of the intermediate (E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)piperidine. Subsequent selective hydrogenation of the exocyclic double bond using Pd/C or PtO₂ catalysts furnishes deoxydonepezil [3].
Table 2: Comparative Synthetic Methods for Deoxydonepezil
Method | Key Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Reductive alkylation | Pd/C, H₂, MeOH, 25-30°C | ~85% | Single-step; avoids unsaturated intermediates |
Aldol-Reduction sequence | Amberlyst A-26, US, then Pd/C/H₂ | 50-60%* | Eco-friendly; recyclable catalyst (*over two steps) |
Critical intermediates in deoxydonepezil synthesis include:
Optimization strategies focus on:
Nuclear Magnetic Resonance (NMR):¹H NMR (400 MHz, DMSO-d₆) of deoxydonepezil hydrochloride displays characteristic signals: δ 7.28–7.18 (m, 5H, benzyl Ar-H), 6.67 (s, 2H, indane Ar-H), 3.75 (s, 6H, -OCH₃), 3.48 (s, 2H, -CH₂-Ph), 2.80–2.60 (m, 6H, piperidine -CH₂- and linker -CH₂-), 2.40–2.20 (m, 5H, indane -CH₂- and methine), 1.65–1.45 (m, 4H, piperidine -CH₂-). The indane methine proton (C1-H) appears as a multiplet at δ 2.35, confirming saturation [4] [7].
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 366.2 [M]⁺ for the free base (C₂₄H₃₁NO₂⁺), with characteristic fragments at m/z 176.1 (protonated dimethoxyindane) and 202.1 (benzylpiperidinium) [7] [8].
X-Ray Diffraction (XRD):Single-crystal XRD analysis confirms the hydrochloride salt structure, revealing orthogonal alignment between the indane and piperidine rings (dihedral angle: 85.7°). The crystal packing shows hydrogen bonding between the protonated piperidine nitrogen (N⁺-H) and chloride ions, stabilizing the lattice [4] [8].
Table 3: Key NMR Assignments for Deoxydonepezil Hydrochloride
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
7.28–7.18 | multiplet | 5H | Benzyl aromatic protons |
6.67 | singlet | 2H | Indane aromatic protons |
3.75 | singlet | 6H | Methoxy groups (-OCH₃) |
3.48 | singlet | 2H | Piperidine N-benzyl methylene |
2.80–2.60 | multiplet | 6H | Piperidine CH₂ & linker CH₂ |
2.40–2.20 | multiplet | 5H | Indane methylene & methine |
1.65–1.45 | multiplet | 4H | Piperidine CH₂ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7